7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused imidazo-pyridine structure. It features a bromine atom at the 7th position and a carboxylic acid group at the 3rd position. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and its utility as a precursor in the synthesis of various pharmacologically active molecules, particularly as inhibitors of glycogen synthase kinase-3β (GSK-3β) .
The compound is classified under heterocyclic compounds, specifically within the imidazo[1,5-a]pyridine family. Its unique structure and functional groups contribute to its reactivity and biological activity. The molecular formula for 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid is C₈H₅BrN₂O₂, and it has a molecular weight of approximately 229.04 g/mol .
The synthesis of 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid typically involves several key steps:
Industrial synthesis may involve optimization for scale-up, utilizing techniques such as continuous flow reactors to enhance yield and purity. The reactions are typically conducted under controlled conditions to ensure high conversion rates and minimize by-products .
The molecular structure of 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid can be represented as follows:
This structure reveals a fused bicyclic system that combines both imidazole and pyridine functionalities, which contributes to its chemical properties and reactivity .
The compound's molecular weight is approximately 229.04 g/mol, with specific physical properties influenced by the presence of the bromine atom and carboxylic acid group.
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions:
Common reagents include:
These reactions yield various products such as substituted imidazo[1,5-a]pyridines, amides, and esters .
The mechanism of action for 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid primarily involves its interaction with specific molecular targets:
The compound can inhibit enzymes by binding to their active sites, affecting biochemical pathways crucial for cellular functions. For example, it has been studied for its inhibitory effects on GSK-3β, which plays a significant role in numerous pathophysiological processes .
Research indicates that modifications in the structure of this compound can influence its potency and selectivity towards biological targets, making it a subject of ongoing investigations in drug development .
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is typically a solid at room temperature with solubility characteristics influenced by its functional groups.
The presence of both a bromine atom and a carboxylic acid group enhances its reactivity profile:
Relevant data from research suggest that its unique structural features contribute significantly to its chemical behavior .
7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Traditional synthetic routes to 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid rely on cyclocondensation reactions between appropriately functionalized pyridine precursors and carbonyl-containing synthons. A common approach involves the reaction of 2-amino-5-bromopyridine with α-halo carbonyl compounds, exploiting the nucleophilic character of the amino group to initiate ring closure. Chloroacetaldehyde (40% aqueous solution) serves as a frequent cyclizing agent under controlled temperature conditions (25–50°C) for 2–24 hours, forming the imidazopyridine core before subsequent oxidation to install the carboxylic acid functionality at the 3-position [4].
An alternative pathway utilizes brominated pyridine esters as starting materials. As exemplified by methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate synthesis (CAS VC16204300), cyclization can be followed by ester hydrolysis to yield carboxylic acid derivatives. The hydrolysis step typically employs strong bases like lithium hydroxide in aqueous/organic solvent mixtures (e.g., THF/water or methanol/water), requiring careful pH control and purification to isolate the carboxylic acid product in high yield [4] [7]. These methods offer robustness but often suffer from moderate yields due to competing side reactions and the need for multi-step sequences to introduce the carboxylic acid group post-cyclization.
Table 1: Traditional Cyclocondensation Approaches for Imidazopyridine Synthesis
Precursor | Cyclizing Agent | Reaction Conditions | Key Intermediate | Acid Formation Method |
---|---|---|---|---|
2-Amino-5-bromopyridine | Chloroacetaldehyde (40%) | 25-50°C, 2-24 hours | 7-Bromoimidazo[1,5-a]pyridine | Oxidation (AgNO₃, etc.) |
6-Bromoimidazo[1,5-a]pyridine-3-carboxylate | N/A | N/A | Methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate | Ester hydrolysis (LiOH, aq.) |
Brominated pyridine ester | Bromoacetic derivatives | Reflux, polar aprotic solvent | Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | Saponification (NaOH, EtOH/H₂O) |
Direct bromination of preformed imidazopyridine cores presents a complementary strategy for accessing 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid. Electrophilic aromatic substitution (SEAr) is particularly effective due to the inherent electron-rich nature of the imidazopyridine scaffold. Reagents such as bromine (Br₂) in acetic acid or dichloromethane, or N-bromosuccinimide (NBS) in polar aprotic solvents like DMF or acetonitrile, enable regioselective bromination at the C7 position. This preference stems from the substantial electron density at C7, located para to the bridgehead nitrogen within the pyridine ring .
Regiochemical control remains challenging due to potential dibromination or bromination at alternative sites (e.g., C5). Careful optimization of stoichiometry (typically 1.0–1.2 equivalents of brominating agent), temperature (0°C to room temperature), and reaction time is essential. Post-functionalization of brominated esters followed by hydrolysis provides a viable route to the target acid, as demonstrated in the synthesis of methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-4-6(10)2-3-12(7)5-11-8/h2-5H,1H3) [4] [9]. This approach benefits from the commercial availability of imidazopyridine carboxylic acid/ester precursors but requires stringent control to prevent polybromination and ensure high regiopurity (>95% HPLC purity as confirmed in analytical reports) [3].
Transition metal catalysis enables precise functionalization of the imidazopyridine scaffold, crucial for synthesizing 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid with high regiocontrol. Palladium-catalyzed cross-coupling stands out for introducing complex substituents prior to bromination or carboxylation. Suzuki-Miyaura coupling is extensively employed, utilizing brominated imidazopyridine precursors and aryl/heteroaryl boronic acids. As highlighted in GSK-3β inhibitor synthesis, intermediates like 6-bromoimidazo[1,5-a]pyridine-3-carboxylate (24) undergo Suzuki coupling with boronic acids using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (1-5 mol%) in mixtures of dioxane/water or toluene/ethanol with a base like K₂CO₃ or Na₂CO₃ at 80-100°C. Subsequent hydrolysis and amidation yield pharmacologically active molecules [4] [7].
Copper catalysis facilitates Ullmann-type reactions and decarboxylative halogenation. For regioselective bromine installation, copper(I) bromide or CuCl₂/NBS systems in acetonitrile or DMF at elevated temperatures (60-120°C) can achieve moderate yields. These catalytic systems offer advantages in functional group tolerance and compatibility with the carboxylic acid moiety. However, sensitivity to coordinating groups and the requirement for inert atmospheres (argon/nitrogen) remain limitations. Optimization focuses on ligand design (e.g., phenanthrolines for Cu; phosphines for Pd) and solvent selection to suppress protodebromination and homocoupling side reactions [7].
Table 2: Catalytic Systems in Imidazopyridine Functionalization
Catalytic System | Reaction Type | Key Reagents/Conditions | Target Position | Reported Yield Range |
---|---|---|---|---|
Pd(PPh₃)₄ / Base (K₂CO₃) | Suzuki Coupling | Arylboronic acid, Dioxane/H₂O, 80-90°C | C7 (via coupling) | 60-85% |
Pd(dppf)Cl₂ / Base | Borylation | Bis(pinacolato)diboron, Dioxane, 80°C | C7 (Bpin install) | 70-92% |
CuBr / Ligand | Direct Bromination | NBS, DMF, 100°C | C7 | 45-75% |
Pd/C - CuI | Decarboxylative Bromination | Pyridinium Bromide Perbromide, DMF, 120°C | C3 (from acid) | N/A |
Emerging methodologies leverage microwave irradiation and solvent-free conditions to enhance the efficiency of synthesizing 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid derivatives. Microwave-assisted synthesis drastically reduces reaction times—from hours to minutes—while improving yields and regioselectivity. Cyclocondensation reactions between 2-aminopyridines and α-halo carbonyls under microwave irradiation (150-200 W, 120-180°C) achieve near-complete conversion in <30 minutes, compared to >24 hours conventionally. This approach minimizes thermal decomposition of sensitive intermediates and enables rapid library synthesis for drug discovery applications .
Solvent-free protocols offer environmental and practical benefits. Grinding (mechanochemistry) or heating neat mixtures of solid reagents, such as 2-amino-5-bromopyridine with ethyl bromopyruvate in the presence of catalytic acetic acid, facilitates imidazopyridine ring formation. Subsequent oxidation using mild agents like manganese dioxide or iodobenzene diacetate yields the carboxylic acid directly. While these methods reduce solvent waste and purification complexity, scale-up challenges and potential exothermicity require careful thermal management. Industrial adoption is growing, particularly for synthesizing high-purity (>99.8% HPLC) building blocks like 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid under GMP-compatible conditions [3] .
Photoredox catalysis represents a cutting-edge approach for constructing the imidazo[1,5-a]pyridine core under mild conditions. This strategy utilizes visible light-activated catalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃, or organic dyes like eosin Y) to generate reactive radicals from precursors like pyridinium salts or α-amino acids. For brominated derivatives, radical bromination or decarboxylative bromination can be integrated. A typical sequence involves photocatalytic generation of α-amino radicals from alkylamines or amino acids, followed by addition to 2-cyanopyridines or analogous electrophiles. Subsequent cyclization and oxidation yield the functionalized imidazopyridine core .
Although direct synthesis of 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid via photoredox remains underdeveloped, its potential lies in step-economical routes. For instance, brominated pyridinium salts can undergo radical cyclization with acrylate derivatives under blue light irradiation (456 nm) in the presence of fac-Ir(ppy)₃ (1-2 mol%), yielding carboxylic acid precursors. These reactions typically proceed at room temperature in degassed DMF or acetonitrile, enhancing functional group compatibility compared to thermal methods. Challenges include the cost of photocatalysts, sensitivity to oxygen quenching, and the need for specialized equipment. Nevertheless, this field is rapidly evolving, offering sustainable pathways to complex nitrogen heterocycles critical for medicinal chemistry .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: